

Comprehensive Technical Guide: Physicochemical Profiling of (R)-3-Propoxy- pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (R)-3-Propoxy-pyrrolidine HCl

Cat. No.: B14123754

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Executive Summary

(R)-3-Propoxy-pyrrolidine hydrochloride is a specialized chiral building block utilized in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR ligands. Its structural motif—a saturated pyrrolidine ring functionalized with an ether linkage at the C3 position—imparts unique solubility and lipophilicity profiles compared to its hydroxylated precursor. This guide provides an in-depth analysis of its physicochemical properties, solid-state characteristics, and analytical profiling methodologies, designed to support researchers in optimizing formulation and synthesis workflows.

Molecular Identity & Structural Analysis

Chemical Identification

- IUPAC Name: (3R)-3-propoxypyrrolidine hydrochloride
- Common Name: **(R)-3-Propoxy-pyrrolidine HCl**
- Molecular Formula: $C_7H_{15}NO \cdot HCl$

- Molecular Weight: 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
- CAS Number: Not widely indexed (Note: The (S)-enantiomer is CAS 880361-94-4; the (R)-enantiomer is the optical antipode).
- SMILES: CCCO[C@@H]1CCNC1.Cl

Stereochemical Configuration

The compound possesses a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration is critical for biological activity in asymmetric synthesis.

- Chiral Center: C3 (R-configuration)
- Optical Rotation: Specific rotation $[\alpha]_{20D}$ is expected to be positive (opposite to the (S)-enantiomer, which is typically negative).
- Enantiomeric Purity: Typically >98% ee required for pharmaceutical applications.

Physicochemical Parameters

The following data summarizes the core physicochemical constants. Where experimental values for the specific (R)-enantiomer are proprietary, values are derived from the (S)-enantiomer or high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs.

Parameter	Value / Description	Method / Source
Physical State	White to off-white crystalline solid	Visual Inspection
Melting Point	104–108 °C (Broad range typical for hygroscopic HCl salts)	DSC / Capillary Method
Solubility (Water)	> 100 mg/mL (Freely Soluble)	Gravimetric Analysis
Solubility (DMSO)	> 100 mg/mL	Visual / HPLC
Solubility (DCM)	Moderate to Low (Salt form dependent)	Gravimetric Analysis
pKa (Conjugate Acid)	~10.5 (Secondary Amine)	Potentiometric Titration
LogP (Octanol/Water)	~0.5 – 1.0 (Estimated)	Shake-Flask Method
Hygroscopicity	Hygroscopic	DVS (Dynamic Vapor Sorption)

Lipophilicity & Solubility Profile

The propoxy group at C3 increases the lipophilicity (LogP) relative to (R)-3-hydroxypyrrolidine (LogP ~ -1.5), enhancing membrane permeability while retaining high aqueous solubility due to the ionizable secondary amine. This balance makes it an excellent candidate for fragment-based drug discovery.

Solid-State Characterization

Crystallinity & Polymorphism

(R)-3-Propoxy-pyrrolidine hydrochloride typically crystallizes as a stable anhydrate but can form hydrates upon exposure to moisture.

- X-Ray Powder Diffraction (XRPD): Used to confirm the crystalline form and detect amorphous content.
- Thermal Analysis (DSC/TGA):

- DSC: Endothermic peak at melting point (~105°C).
- TGA: Weight loss >120°C indicates degradation or loss of bound solvent.

Hygroscopicity Management

As a hydrochloride salt, the compound is prone to moisture uptake.

- Critical Relative Humidity (CRH): Estimated at ~60% RH. Above this threshold, the solid may deliquesce.
- Handling: Must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).

Analytical Profiling & Quality Control

Chromatographic Methods (HPLC)

A validated HPLC method is essential for purity assessment.

- Column: C18 (Reverse Phase) or Chiralpak AD-H (for enantiomeric excess).
- Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient.
- Detection: UV at 210 nm (low absorption due to lack of chromophores; CAD or ELSD recommended).

Spectroscopic Identification

- ¹H NMR (D₂O, 400 MHz):
 - δ 0.9 (t, 3H, CH₃)
 - δ 1.6 (m, 2H, CH₂)
 - δ 2.0-2.3 (m, 2H, Pyrrolidine-CH₂)
 - δ 3.2-3.5 (m, 6H, N-CH₂, O-CH₂, O-CH-Pyrrolidine)
- Mass Spectrometry (ESI+): m/z 130.1 [M+H]⁺ (Free base).

Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee)

Objective: To quantify the optical purity of **(R)-3-Propoxy-pyrrolidine HCl**.

- Sample Preparation: Dissolve 5 mg of sample in 1 mL of Mobile Phase.
- Derivatization (Optional but Recommended): React with Mosher's acid chloride or FDAA (Marfey's reagent) if direct chiral separation is difficult due to lack of UV chromophores.
- HPLC Conditions:
 - Column: Chiralpak IG or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)).
 - Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
 - Flow Rate: 1.0 mL/min.
 - Temperature: 25°C.
- Calculation:

Protocol: Hygroscopicity Assessment (DVS)

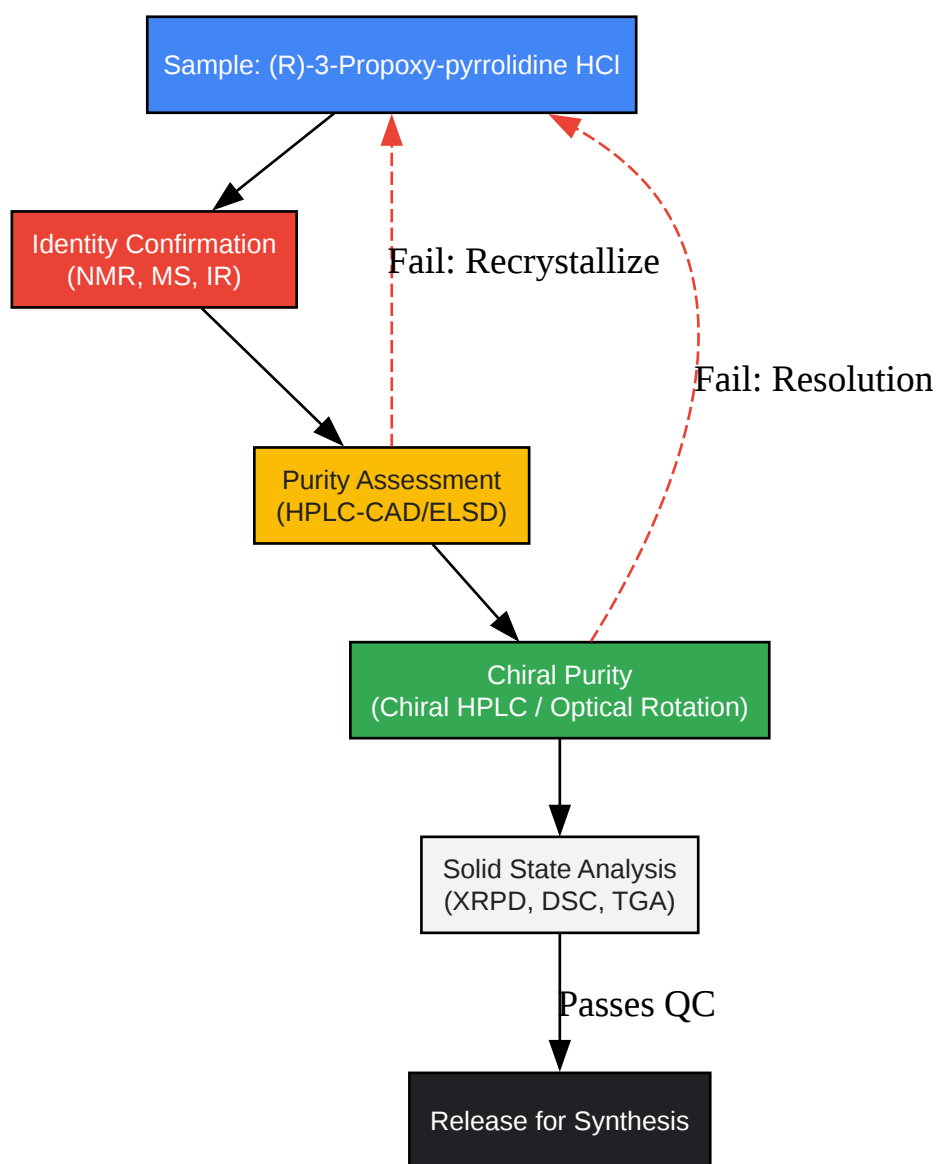
Objective: To determine the critical relative humidity (CRH) and stability.

- Instrument: Dynamic Vapor Sorption (DVS) analyzer.
- Procedure:
 - Equilibrate ~10 mg sample at 0% RH.
 - Stepwise increase RH from 0% to 90% in 10% increments.
 - Hold each step until mass change rate (dm/dt) < 0.002% per minute.
 - Reverse cycle (desorption) from 90% to 0% RH.
- Interpretation: A mass increase >2% at <80% RH classifies the compound as hygroscopic.

Visualization of Workflows

Analytical Characterization Workflow

The following diagram outlines the logical flow for the complete characterization of the compound, ensuring all critical quality attributes (CQAs) are met.

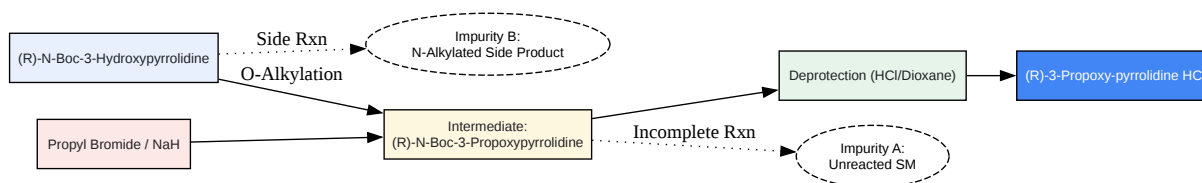


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Figure 1: Step-by-step analytical workflow for verifying the identity and purity of **(R)-3-Propoxy-pyrrolidine HCl**.

Synthesis & Impurity Logic

Understanding the synthetic origin helps in identifying potential impurities.



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Figure 2: Retrosynthetic logic illustrating the primary pathway and potential impurity origins.

Handling, Stability & Safety

- Storage Conditions: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Desiccation is recommended.
- Stability: Stable for >2 years under recommended conditions. Aqueous solutions should be prepared fresh or stored frozen (-20°C) to prevent hydrolysis or bacterial growth.
- Safety (SDS Summary):
 - Signal Word: Warning.
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
 - PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

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